molecular formula C16H20Cl2N4OS B4751693 N-(2,3-dichlorophenyl)-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(2,3-dichlorophenyl)-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B4751693
M. Wt: 387.3 g/mol
InChI Key: YTCGALNVIPSJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as DCTA, is a chemical compound that has been studied for its potential use in scientific research. It was first synthesized in 2008 by a team of researchers at the University of California, San Diego.

Mechanism of Action

N-(2,3-dichlorophenyl)-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide is believed to act by binding to a specific site on ion channels in the brain, thereby inhibiting their activity. This results in a decrease in the flow of ions across the cell membrane, which can have a range of physiological effects.
Biochemical and Physiological Effects:
Studies have shown that N-(2,3-dichlorophenyl)-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide can have a range of biochemical and physiological effects, including a decrease in the release of neurotransmitters such as glutamate and an increase in the activity of certain enzymes involved in the metabolism of these neurotransmitters. It has also been shown to have an effect on the activity of certain ion channels in the heart, which could have implications for the treatment of cardiac arrhythmias.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dichlorophenyl)-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide for use in lab experiments is its specificity for certain ion channels in the brain and heart. This can allow researchers to study the effects of inhibiting these channels in a controlled manner. However, one limitation of N-(2,3-dichlorophenyl)-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on N-(2,3-dichlorophenyl)-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy. Another area of interest is its potential use as a tool for studying the role of ion channels in the brain and heart. Additionally, further research could be done to explore the long-term effects of N-(2,3-dichlorophenyl)-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide and its potential for use in clinical settings.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[[4,5-di(propan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N4OS/c1-9(2)15-20-21-16(22(15)10(3)4)24-8-13(23)19-12-7-5-6-11(17)14(12)18/h5-7,9-10H,8H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCGALNVIPSJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(N1C(C)C)SCC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-{[4,5-di(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dichlorophenyl)-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-(2,3-dichlorophenyl)-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 3
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N-(2,3-dichlorophenyl)-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dichlorophenyl)-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide

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